molecular formula C6H9N5O3 B1310955 1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1001755-77-6

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B1310955
M. Wt: 199.17 g/mol
InChI Key: YJIARCRRZCGUNL-UHFFFAOYSA-N
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Description

The compound "1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions within the ring. They are often synthesized for their potential use as therapeutic agents and for their interesting chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient approach is the catalyst-free one-pot tandem reaction, which involves the 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes, followed by elimination and intramolecular proton transfer to yield multisubstituted pyrazoles with satisfactory yields . Another method utilizes ultrasound irradiation to perform cyclocondensation reactions, significantly reducing reaction times and achieving high regioselectivity and yields . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, including those similar to "1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques and crystallographic data. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods, with its molecular geometry and vibrational frequencies supported by density functional theory (DFT) calculations . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate's 3D molecular structure was confirmed using single-crystal X-ray diffraction studies . These analyses are crucial for understanding the chemical behavior and potential interactions of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, involves a three-component one-pot condensation reaction, demonstrating the reactivity of pyrazole esters . Additionally, the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents involves condensation reactions with different substrates, showcasing the versatility of pyrazoles in forming diverse chemical structures with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure, hydrogen bonding, and π-π stacking interactions play a significant role in the stability of these compounds . Theoretical calculations, such as DFT studies, provide insights into the electronic structure, frontier molecular orbitals, and molecular electrostatic potential, which are important for predicting the reactivity and interaction of pyrazoles with biological targets . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods, indicating their potential as therapeutic agents .

Scientific Research Applications

Pyrazole derivatives have a wide range of applications in various scientific fields . Here are some general applications of pyrazole derivatives:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • For example, a series of novel 3-(1 H-indole-3-yl)-1 H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against A549, HepG-2, BGC823 and BT474 cell .
  • Agrochemistry

    • Pyrazoles are used in the development of new pesticides and herbicides .
  • Coordination Chemistry

    • Pyrazoles can act as ligands in the formation of coordination compounds .
  • Organometallic Chemistry

    • Pyrazoles are used in the synthesis of organometallic compounds .

Future Directions

The future directions for research on “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of applications of pyrazole derivatives in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , this compound could also be explored in these areas.

properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIARCRRZCGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205599
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

CAS RN

1001755-77-6
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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